molecular formula C26H27NO2 B580040 JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol) CAS No. 1427521-37-6

JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)

Cat. No.: B580040
CAS No.: 1427521-37-6
M. Wt: 385.5 g/mol
InChI Key: QRNSSTWZDKYLOO-UHFFFAOYSA-N
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Description

JWH 210 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite derived from JWH 210, a potent cannabimimetic alkylindole. This compound is an expected metabolite of JWH 210, detectable in serum and urine. It is structurally characterized by the presence of a hydroxyl group on the pentyl side chain, which is a result of metabolic hydroxylation in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 210 N-(4-hydroxypentyl) metabolite typically involves the hydroxylation of the parent compound, JWH 210. The process can be carried out using various hydroxylating agents under controlled conditions. The reaction generally involves the use of oxidizing agents such as potassium permanganate or chromium trioxide in an organic solvent like dichloromethane or methanol .

Industrial Production Methods

Industrial production of JWH 210 N-(4-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

JWH 210 N-(4-hydroxypentyl) metabolite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

JWH 210 N-(4-hydroxypentyl) metabolite is primarily used in forensic and toxicological research. It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples. The compound is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids. Additionally, it is employed in the development of analytical methods for the detection of synthetic cannabinoids in forensic and clinical toxicology .

Mechanism of Action

The mechanism of action of JWH 210 N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors in the body. As a metabolite of JWH 210, it is expected to exhibit similar binding affinity to cannabinoid receptors type 1 (CB1) and type 2 (CB2). The hydroxylation of the pentyl side chain may alter its binding affinity and potency compared to the parent compound. The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

JWH 210 N-(4-hydroxypentyl) metabolite is similar to other synthetic cannabinoid metabolites such as JWH 018 N-(4-hydroxypentyl) metabolite and JWH 250 N-(4-hydroxypentyl) metabolite. These compounds share structural similarities, including the presence of a hydroxyl group on the pentyl side chain. JWH 210 N-(4-hydroxypentyl) metabolite is unique in its specific binding affinity and potency due to the ethylnaphthyl group in its structure .

List of Similar Compounds

Properties

IUPAC Name

(4-ethylnaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNSSTWZDKYLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017821
Record name JWH-210 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-37-6
Record name JWH-210 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)
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JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)
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JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)

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